molecular formula C16H13ClO4 B5776772 4-(methoxycarbonyl)benzyl 4-chlorobenzoate

4-(methoxycarbonyl)benzyl 4-chlorobenzoate

Cat. No. B5776772
M. Wt: 304.72 g/mol
InChI Key: NKVLQGYMNVGRPI-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzyl 4-chlorobenzoate, also known as MCBBC, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical intermediate and its unique properties. MCBBC is a white crystalline powder with a molecular weight of 337.78 g/mol. In

Scientific Research Applications

4-(methoxycarbonyl)benzyl 4-chlorobenzoate has been studied for its potential as a pharmaceutical intermediate in the synthesis of various drugs such as anti-inflammatory and anti-cancer agents. It has also been investigated for its antimicrobial and antioxidant properties. 4-(methoxycarbonyl)benzyl 4-chlorobenzoate has been shown to inhibit the growth of various bacterial strains and exhibit scavenging activity against free radicals. Additionally, 4-(methoxycarbonyl)benzyl 4-chlorobenzoate has been used as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate is not fully understood. However, it is believed that 4-(methoxycarbonyl)benzyl 4-chlorobenzoate exerts its biological effects by interacting with cellular components such as enzymes and receptors. 4-(methoxycarbonyl)benzyl 4-chlorobenzoate may also modulate cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
4-(methoxycarbonyl)benzyl 4-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. 4-(methoxycarbonyl)benzyl 4-chlorobenzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(methoxycarbonyl)benzyl 4-chlorobenzoate has been demonstrated to enhance the activity of antioxidant enzymes and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

4-(methoxycarbonyl)benzyl 4-chlorobenzoate has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, and its properties can be easily characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. However, 4-(methoxycarbonyl)benzyl 4-chlorobenzoate has some limitations as well. It can be unstable under certain conditions and may require special storage and handling procedures. Additionally, 4-(methoxycarbonyl)benzyl 4-chlorobenzoate may exhibit low solubility in some solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate. One area of research could focus on the development of new drugs based on the structure of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate. Another area of interest could be the investigation of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate's potential as a fluorescent probe for the detection of other biological molecules. Additionally, further studies could be conducted to elucidate the mechanism of action and biological effects of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate. Overall, the unique properties of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate make it a promising compound for future scientific research.

Synthesis Methods

The synthesis of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with 4-(methoxycarbonyl)benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization. The yield of 4-(methoxycarbonyl)benzyl 4-chlorobenzoate can be optimized by varying the reaction conditions such as temperature, solvent, and catalyst.

properties

IUPAC Name

methyl 4-[(4-chlorobenzoyl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-20-15(18)12-4-2-11(3-5-12)10-21-16(19)13-6-8-14(17)9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVLQGYMNVGRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)benzyl 4-chlorobenzoate

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